Product packaging for Stannane, tetrakis(1-methylpropyl)-(Cat. No.:CAS No. 6031-41-0)

Stannane, tetrakis(1-methylpropyl)-

Cat. No.: B11948114
CAS No.: 6031-41-0
M. Wt: 347.2 g/mol
InChI Key: LEOARMIFBDRUPR-UHFFFAOYSA-N
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Description

Overview of Organotin Compounds and Their Significance

Organotin compounds are characterized by the presence of at least one tin-carbon bond. wikipedia.org Their versatility has led to their use in a vast array of products, numbering over 10,000 worldwide. ontosight.ai These applications span from stabilizers in polyvinyl chloride (PVC) plastics to catalysts in the production of polyurethane foams and as biocides in agriculture and antifouling paints. ontosight.aiafirm-group.comlupinepublishers.com The diverse applications of organotin compounds underscore their importance in various industrial sectors. ontosight.ai

Historical Development and Evolution of Stannane (B1208499) Chemistry

The journey of organotin chemistry began in 1849 with the discovery of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.org A significant leap in the field occurred with the advent of Grignard reagents, which provided an effective method for creating tin-carbon bonds. wikipedia.org The first synthesis of an organotin compound is credited to German chemist Edward Frankland in 1852. ontosight.ai However, it wasn't until the 1950s, through the work of researchers like Van der Kerk, that the commercial applications of organotin compounds began to expand rapidly. lupinepublishers.comlupinepublishers.com The parent compound, stannane (SnH4), a colorless and unstable gas, was first synthesized in 1857. ontosight.aiwikipedia.org The development of stannane chemistry has since led to the synthesis of a wide range of derivatives with varying stability and reactivity. ontosight.ai

Specific Research Focus: Stannane, tetrakis(1-methylpropyl)- as a Model Compound

Stannane, tetrakis(1-methylpropyl)-, with the chemical formula (C4H9)4Sn, is a tetraalkylstannane where a central tin atom is bonded to four 1-methylpropyl groups. ontosight.ai This compound, also known as tetra-sec-butyltin, serves as a valuable model for studying the fundamental properties and reactivity of tetra-substituted organotin compounds. Its specific isomeric structure, with branched alkyl groups, influences its physical and chemical characteristics, making it a point of interest for detailed research.

Physicochemical Properties of Stannane, tetrakis(1-methylpropyl)-

Property Value
CAS Registry Number 3531-43-9
Molecular Formula C16H36Sn
Molecular Weight 347.167 g/mol

| Synonyms | Stannane, tetraisobutyl- (8CI); Tin, tetraisobutyl- (6CI,7CI); NSC 22329; NSC 65526; Tetraisobutylstannane; Tetraisobutyltin; Tetrakis(isobutyl)stannane |

Data sourced from multiple references. nist.govguidechem.comlookchemicals.com

Interdisciplinary Relevance and Research Opportunities for this Stannane Derivative

The study of Stannane, tetrakis(1-methylpropyl)- and other organotin compounds extends beyond pure chemistry into materials science and nanotechnology. ontosight.ai Research into these compounds is driven by the potential to design materials with specific properties, such as enhanced conductivity or biocompatibility. ontosight.ai While specific applications for Stannane, tetrakis(1-methylpropyl)- are not extensively documented in publicly available literature, its role as a tetraorganostannane suggests potential use as a starting material or catalyst. The broader class of organometallics, to which this stannane belongs, are crucial as reagents, catalysts, and precursors in various high-tech applications, including thin film deposition and LED manufacturing. americanelements.com Continued research into the properties and potential modifications of this and similar stannane derivatives could unlock new applications in diverse scientific and industrial fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36Sn B11948114 Stannane, tetrakis(1-methylpropyl)- CAS No. 6031-41-0

Properties

CAS No.

6031-41-0

Molecular Formula

C16H36Sn

Molecular Weight

347.2 g/mol

IUPAC Name

tetra(butan-2-yl)stannane

InChI

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*3H,4H2,1-2H3;

InChI Key

LEOARMIFBDRUPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Sn](C(C)CC)(C(C)CC)C(C)CC

Origin of Product

United States

Nomenclature and Theoretical Structural Elucidation of Stannane, Tetrakis 1 Methylpropyl

Systematic Nomenclature and Isomeric Considerations for Branched Alkyl Stannanes

The systematic naming of organotin compounds follows the nomenclature for hydrocarbons, with "stannane" being the base name for tin hydride (SnH₄). For alkyl-substituted stannanes, the alkyl groups are named as prefixes. Therefore, the compound with the chemical formula C₁₆H₃₆Sn, where four 1-methylpropyl groups are attached to a central tin atom, is systematically named Stannane (B1208499), tetrakis(1-methylpropyl)- . sigmaaldrich.com An alternative, commonly used IUPAC name is tetra(sec-butyl)tin .

The concept of isomerism is crucial in understanding branched alkyl stannanes. Stannane, tetrakis(1-methylpropyl)- is one of several isomers of tetrabutyltin (B32133) (C₁₆H₃₆Sn). The structural variations arise from the different arrangements of the four carbon atoms in the butyl groups attached to the tin atom. The primary isomers include n-butyl, isobutyl, sec-butyl, and tert-butyl derivatives. Each isomer possesses distinct physical and chemical properties due to the differences in their molecular structure and steric profiles.

Isomer NameSystematic NameStructure of Alkyl Group
Tetra-n-butyltinStannane, tetrabutyl--CH₂CH₂CH₂CH₃
Tetra-sec-butyltinStannane, tetrakis(1-methylpropyl)--CH(CH₃)CH₂CH₃
Tetra-isobutyltinStannane, tetrakis(2-methylpropyl)--CH₂CH(CH₃)₂
Tetra-tert-butyltinStannane, tetrakis(1,1-dimethylethyl)--C(CH₃)₃

Theoretical Structural Models and Conformational Analysis of Tetraalkylstannanes

Molecular Geometry and Bond Angle Analysis

The three-dimensional structure of tetraalkylstannanes is fundamentally dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory. libretexts.orgsigmaaldrich.com This model posits that electron pairs in the valence shell of a central atom repel each other and will arrange themselves to be as far apart as possible, minimizing electrostatic repulsion. libretexts.org In the case of tetraalkylstannanes, the central tin atom forms four single covalent bonds with the carbon atoms of the alkyl groups.

With four bonding pairs and no lone pairs of electrons on the tin atom, the electron-pair geometry and the molecular geometry are both tetrahedral . okstate.edu For a perfectly symmetrical molecule like tetramethylstannane (Sn(CH₃)₄), the C-Sn-C bond angles are the ideal tetrahedral angle of 109.5°. youtube.com However, for Stannane, tetrakis(1-methylpropyl)-, the alkyl groups are bulkier and more complex. The steric hindrance introduced by the four 1-methylpropyl groups causes congestion around the central tin atom. youtube.comlibretexts.org This crowding is expected to cause deviations from the ideal tetrahedral geometry, likely resulting in a slight compression or expansion of the C-Sn-C bond angles as the molecule distorts to accommodate the bulky substituents.

CompoundIdeal C-Sn-C Bond AngleExpected Deviation for Stannane, tetrakis(1-methylpropyl)-Typical Sn-C Bond Length (pm)
Tetramethylstannane (reference)109.5°N/A~214
Stannane, tetrakis(1-methylpropyl)-109.5°Present due to steric hindrance~215-220

Stereochemical Implications in Alkyl-Substituted Stannanes and Derivatives

A significant feature of Stannane, tetrakis(1-methylpropyl)- is its stereochemistry. The 1-methylpropyl group is chiral. The carbon atom directly bonded to the tin atom is a stereocenter, as it is attached to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the rest of the stannane molecule. libretexts.orgyoutube.com

Since the molecule contains four such chiral sec-butyl groups, a complex mixture of stereoisomers is possible. The central tin atom serves as a prochiral center upon which four chiral ligands are assembled. This can give rise to multiple diastereomers and pairs of enantiomers, depending on the (R) or (S) configuration of each of the four stereocenters. For instance, a molecule with all four centers having the (R) configuration, (R,R,R,R), would be the enantiomer of the (S,S,S,S) form. Molecules with mixed configurations, such as (R,R,S,S) or (R,S,R,S), would be diastereomers of the all-(R) or all-(S) forms. The synthesis of such compounds without chiral control would typically result in a mixture of these stereoisomers. However, methods for the stereoselective synthesis of organotin compounds have been developed, allowing for the preparation of specific, pure stereoisomers. organic-chemistry.orgyoutube.com

Electronic Structure and Bonding Characteristics of the Tin-Carbon Bonds (Computational Insights)

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the electronic structure and bonding in organometallic compounds like tetraalkylstannanes. researchgate.netnih.gov These methods allow for the calculation of various molecular properties, including bond lengths, bond angles, and electronic charge distributions.

The tin-carbon bond in Stannane, tetrakis(1-methylpropyl)- is a sigma (σ) bond, formed by the overlap of an sp³ hybrid orbital from the tin atom and an sp³ hybrid orbital from the carbon atom. Computational studies on similar organotin compounds show that the Sn-C bond is predominantly covalent with some ionic character due to the difference in electronegativity between tin (1.96 on the Pauling scale) and carbon (2.55).

DFT calculations can predict key bond parameters. For instance, the Sn-C bond length in tetraalkylstannanes is typically calculated to be in the range of 2.14 to 2.20 Å (214 to 220 pm). researchgate.netrsc.org Relativistic effects, which are significant for heavier elements like tin, are often included in these calculations (e.g., using the Zeroth-Order Regular Approximation, ZORA) to achieve better agreement with experimental data, especially for properties like NMR chemical shifts. nih.gov

Computational ParameterTypical Calculated Value/DescriptionMethodology
Sn-C Bond Length214-220 pmDFT (e.g., B3LYP, PBE1PBE)
C-Sn-C Bond Angle~109.5° (with steric distortions)DFT Geometry Optimization
Bond CharacterPrimarily covalent with some ionic characterAnalysis of electronic structure (e.g., NBO, QTAIM)
NMR Chemical Shifts (¹¹⁹Sn)Calculable, sensitive to substituents and relativistic effectsDFT with relativistic corrections (e.g., ZORA)

Synthetic Methodologies and Mechanistic Pathways for Stannane, Tetrakis 1 Methylpropyl

Historical Development of Synthetic Routes for Tetraalkylstannanes

The synthesis of tetraalkylstannanes dates back to the 19th century. Early methods often involved harsh conditions and less selective reagents. One of the pioneering approaches was the reaction of a tin-sodium alloy with an alkyl halide, such as ethyl iodide, to produce tetraethyltin (B1219993). orgsyn.org Modifications to this method included the use of tin-sodium-zinc alloys with ethyl bromide. orgsyn.org

A significant advancement came with the advent of organometallic reagents. The reaction of tin tetrachloride (SnCl₄) with organomagnesium compounds (Grignard reagents) or organoaluminum compounds became a more versatile and widely adopted route. orgsyn.orgepa.gov For instance, tetraethyltin was successfully prepared from tin tetrachloride and ethylmagnesium bromide. orgsyn.org Similarly, the use of trialkylaluminum reagents to alkylate tin-tetraacetate was another method developed for producing tetraalkyl-tin compounds. google.com These early methods laid the foundation for the more refined synthetic strategies used today.

Contemporary Synthesis Approaches for Stannane (B1208499), tetrakis(1-methylpropyl)-

Modern synthetic methods offer greater control, higher yields, and broader applicability for the preparation of tetraalkylstannanes like Stannane, tetrakis(1-methylpropyl)-.

The most common and industrially significant method for synthesizing symmetrical tetraalkylstannanes is the reaction of a tin(IV) halide, typically tin tetrachloride (SnCl₄), with a Grignard reagent. google.comontosight.ai For the synthesis of Stannane, tetrakis(1-methylpropyl)-, the corresponding Grignard reagent, sec-butylmagnesium bromide or chloride, is used.

The general reaction is as follows:

SnCl₄ + 4 sec-BuMgCl → (sec-Bu)₄Sn + 4 MgCl₂

This reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. orgsyn.orggoogle.com The process usually involves the slow addition of tin tetrachloride to the Grignard reagent solution at a controlled temperature, often followed by a period of heating under reflux to ensure the reaction goes to completion. orgsyn.orggoogle.com The large amount of magnesium chloride produced precipitates from the reaction mixture and is removed by filtration after an acidic workup. orgsyn.orgepa.gov One-step modifications of this process have been developed to improve safety and yield by carrying out the formation of the Grignard reagent and the alkylation reaction simultaneously. google.com

Table 1: Key Parameters in Grignard Reagent-Mediated Synthesis
ParameterDescriptionTypical ConditionsReference
Tin SourceThe starting tin compound.Tin(IV) chloride (SnCl₄) orgsyn.org
Alkylating AgentThe source of the alkyl groups.sec-Butylmagnesium chloride/bromide google.com
SolventThe reaction medium.Diethyl ether, Tetrahydrofuran (THF), Butyl ether orgsyn.orggoogle.com
Reaction TemperatureThe temperature at which the alkylation is performed.60-100 °C google.com
AtmosphereNecessary to protect reactive intermediates.Inert (e.g., Nitrogen) google.com

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of tetraalkylstannanes. libretexts.org They are generally more reactive than their Grignard counterparts, which can be advantageous but also requires more stringent reaction conditions, such as very low temperatures, to control reactivity. nih.gov The synthesis involves the reaction of an alkyl halide with lithium metal to form the organolithium reagent, which is then reacted with a tin(IV) halide. youtube.commasterorganicchemistry.com

The reaction sequence for Stannane, tetrakis(1-methylpropyl)- is:

2 Li + sec-BuBr → sec-BuLi + LiBr

4 sec-BuLi + SnCl₄ → (sec-Bu)₄Sn + 4 LiCl

These reactions are performed in an inert solvent like hexane (B92381) or ether. libretexts.orgyoutube.com Due to their high reactivity, organolithium reagents are excellent for forming C-Sn bonds, even with sterically hindered alkyl groups. nih.gov

Hydrostannylation involves the addition of a tin hydride (Sn-H) bond across an unsaturated carbon-carbon bond (an alkene or alkyne). wikipedia.org While not a direct method for producing a saturated, symmetrical compound like Stannane, tetrakis(1-methylpropyl)- in a single step, it is a crucial technique for synthesizing functionalized organotin precursors. qub.ac.uk These precursors can then be used in further reactions.

The reaction is typically catalyzed by transition metals, most commonly palladium complexes, which allows for high regio- and stereoselectivity. wikipedia.orgqub.ac.uk Radical-initiated hydrostannylation is also possible but often leads to a mixture of products. qub.ac.uk For example, a vinylstannane can be synthesized by the hydrostannylation of an alkyne, which can then be used in cross-coupling reactions. rsc.orgorganic-chemistry.org

Transmetallation is a reaction where ligands are transferred from one metal to another. wikipedia.org In the context of organotin synthesis, this involves reacting a tin compound with another organometallic compound, causing the transfer of alkyl groups to the tin atom.

A notable example is the use of organoaluminum compounds. A patent describes a method for preparing tetraalkyl-tin by reacting tin-tetraacetate with a trialkyl-aluminum in tetrahydrofuran. google.com

Sn(OAc)₄ + 4/3 AlR₃ → R₄Sn + 4/3 Al(OAc)₃

This method provides a route to pure tetraalkyl-tin after filtration of the precipitated aluminum triacetate. google.com Transmetallation can also occur from other organometallic species, such as organozinc or organoboron compounds, often in the context of palladium-catalyzed cross-coupling reactions where an organotin reagent is formed in situ or used as a coupling partner. acs.orgnih.govcsic.es

Reaction Mechanisms of Carbon-Tin Bond Formation in Stannane Synthesis

The formation of the carbon-tin bond in the synthesis of tetraalkylstannanes from tin(IV) halides and organometallic reagents like Grignard or organolithium compounds is fundamentally a nucleophilic substitution reaction at the tin center.

The mechanism can be understood as follows: The organometallic reagent (R-M, where M is MgX or Li) acts as a source of a carbanion-like nucleophile (R⁻). youtube.comyoutube.com The carbon atom bonded to the metal is highly polarized and carries a significant partial negative charge. youtube.com The tin atom in tin(IV) chloride is electrophilic due to the polarization of the Sn-Cl bonds by the four electronegative chlorine atoms.

The nucleophilic carbon of the sec-butyl group attacks the electrophilic tin atom, displacing a chloride ion, which is a good leaving group. viu.cabyjus.com

R-M + SnCl₄ → R-SnCl₃ + MCl

This process repeats three more times until all four chlorine atoms have been substituted by the sec-butyl groups, yielding the final tetrakis(1-methylpropyl)stannane product.

The reaction pathway can be influenced by steric hindrance. For bulky alkyl groups, the reaction might proceed through a more dissociative, Sₙ1-like mechanism where a Sn-Cl bond breaks first. However, for less hindered groups, a concerted, Sₙ2-like mechanism with a five-coordinate transition state is more likely. viu.calibretexts.org Given the secondary nature of the 1-methylpropyl group, the mechanism may involve characteristics of both pathways. viu.ca In some cases, particularly with certain transition metal catalysts or reaction conditions, single-electron transfer (SET) pathways leading to radical intermediates can also play a role. acs.org

Table 2: Comparison of Synthetic Routes for Tetraalkylstannanes
MethodReagentsAdvantagesDisadvantagesReference
Grignard ReagentSnCl₄ + R-MgXWidely applicable, cost-effective, good yields.Requires inert atmosphere, can be highly exothermic. orgsyn.orggoogle.com
Organolithium ReagentSnCl₄ + R-LiHigh reactivity, useful for sterically hindered groups.Requires strict anhydrous conditions and low temperatures. libretexts.orgnih.gov
TransmetallationSnX₄ + R-M' (e.g., M'=AlR₂)Can offer high purity and specific reactivity.Depends on the availability and reactivity of the organometallic precursor. google.comwikipedia.org
HydrostannylationR₃SnH + Alkene/AlkyneAtom-economical, good for functionalized stannanes.Not a direct route for symmetrical tetraalkylstannanes. wikipedia.orgqub.ac.uk

Optimization Strategies for Yield and Purity in the Synthesis of this Stannane Derivative

The successful synthesis of Stannane, tetrakis(1-methylpropyl)- is contingent on the careful optimization of reaction parameters to maximize yield and ensure the purity of the final product. The sterically hindered nature of the 1-methylpropyl (sec-butyl) groups necessitates particular attention to reaction conditions to overcome potential synthetic challenges.

4 sec-BuMgX + SnCl₄ → (sec-Bu)₄Sn + 4 MgXCl (where X = Cl, Br, I)

Several factors are critical in optimizing the yield and purity of this reaction. The formation of the Grignard reagent itself is a crucial step. The reaction between magnesium metal and sec-butyl halide must be initiated and sustained under anhydrous conditions to prevent the deactivation of the highly reactive Grignard reagent by water.

The stoichiometry of the reactants is another vital parameter. While a stoichiometric ratio of 4:1 (Grignard reagent to tin tetrachloride) is theoretically required, in practice, a slight excess of the Grignard reagent may be employed to ensure the complete conversion of the tin halide. However, an excessive amount can lead to the formation of side products and complicate the purification process.

Temperature control is paramount throughout the reaction. The initial formation of the Grignard reagent is often exothermic and may require cooling to maintain a controlled reaction rate. Subsequent reaction with tin tetrachloride should also be carefully monitored, as excessive heat can promote side reactions, such as the formation of coupled products (e.g., octane) from the Grignard reagent.

The choice of solvent is also a key consideration. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used as they effectively solvate and stabilize the Grignard reagent. The physical properties of the solvent, such as its boiling point, can influence the reaction temperature and, consequently, the reaction rate and selectivity.

Purification of the resulting Stannane, tetrakis(1-methylpropyl)- is typically achieved through vacuum distillation . Due to the high boiling point of the compound, distillation under reduced pressure is necessary to prevent decomposition at elevated temperatures. Careful fractional distillation is required to separate the desired product from any unreacted starting materials, partially alkylated tin compounds (e.g., (sec-Bu)₃SnCl), and high-boiling side products. The efficiency of the distillation is dependent on the design of the distillation apparatus and the precise control of pressure and temperature.

An alternative synthetic route is the Wurtz reaction , which involves the reaction of an alkyl halide with sodium metal in the presence of tin tetrachloride. The reaction proceeds via the in-situ formation of an organosodium reagent.

4 sec-BuX + 8 Na + SnCl₄ → (sec-Bu)₄Sn + 4 NaCl + 4 NaX

The table below summarizes key optimization parameters for the synthesis of Stannane, tetrakis(1-methylpropyl)-.

ParameterGrignard ReactionWurtz Reaction
Reactants sec-Butylmagnesium halide, Tin(IV) chloridesec-Butyl halide, Sodium metal, Tin(IV) chloride
Solvent Diethyl ether, Tetrahydrofuran (THF)Dry, inert solvents (e.g., hexane, toluene)
Stoichiometry Slight excess of Grignard reagent may be usedPrecise control of stoichiometry is crucial
Temperature Controlled, often with initial coolingCareful temperature control to manage exothermicity
Purification Vacuum distillationVacuum distillation

Green Chemistry Principles and Sustainable Synthetic Routes for Organostannanes

The synthesis of organostannanes, including Stannane, tetrakis(1-methylpropyl)-, has traditionally relied on methods that may not align with the principles of green chemistry. The use of stoichiometric reagents, volatile organic solvents, and the generation of significant waste streams are areas of concern. However, increasing environmental awareness has spurred research into more sustainable synthetic routes.

The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. Key principles relevant to organostannane synthesis include:

Prevention of Waste : Designing synthetic routes that minimize the generation of waste is a primary goal.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Addition reactions, for example, are inherently more atom-economical than substitution reactions which generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Catalysis : Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller quantities and can be recycled.

In the context of Grignard reactions for the synthesis of Stannane, tetrakis(1-methylpropyl)-, the use of greener solvents is an area of active research. While traditional ethereal solvents like diethyl ether and THF are effective, they are also volatile and can form explosive peroxides. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising alternative. Derived from renewable resources like corncobs, 2-MeTHF has a higher boiling point and a lower tendency to form peroxides compared to THF. Its lower water miscibility also simplifies the work-up procedure, reducing the need for additional extraction solvents.

The development of solvent-free reaction conditions is another avenue for making organostannane synthesis more sustainable. Performing reactions in the absence of a solvent eliminates a major source of waste and potential environmental contamination. However, this approach presents challenges in terms of heat and mass transfer, which need to be carefully managed.

Furthermore, a holistic approach to sustainable synthesis involves considering the entire lifecycle of the product. This includes the development of organotin compounds that are designed for degradation into benign products after their useful life. While this is a complex challenge, it represents an important long-term goal for the field of organometallic chemistry.

The table below outlines some green chemistry considerations for the synthesis of organostannanes.

Green Chemistry PrincipleApplication in Organostannane Synthesis
Safer Solvents Use of 2-Methyltetrahydrofuran (2-MeTHF) in Grignard reactions.
Catalysis Development of catalytic methods for C-Sn bond formation to replace stoichiometric reagents.
Waste Reduction Optimization of reactions to minimize by-product formation; solvent-free reaction conditions.
Atom Economy Favoring addition reactions over substitution reactions; developing catalytic cycles. researchgate.net
Renewable Feedstocks Use of solvents derived from renewable resources (e.g., 2-MeTHF).

By integrating these green chemistry principles into the design of synthetic routes, the environmental impact associated with the production of Stannane, tetrakis(1-methylpropyl)- and other organotin compounds can be significantly reduced.

Reactivity, Transformation Reactions, and Mechanistic Studies of Stannane, Tetrakis 1 Methylpropyl

Cleavage and Formation Reactions of Tin-Carbon Bonds

The tin-carbon bond, while relatively stable to air and moisture, is susceptible to cleavage by a range of reagents, including halogens, mineral acids, and metal halides. gelest.com The reactivity of these bonds is influenced by the nature of the organic groups attached to the tin atom. Generally, aryl, allyl, and vinyl groups are cleaved more readily than alkyl groups. Among alkyl groups, lower alkyls are more easily cleaved than higher alkyls. gelest.com

Halogenation is a common method for the cleavage of tin-carbon bonds in tetraorganotins. The reaction of a tetraalkyltin with a halogen, such as chlorine or bromine, results in the formation of a trialkyltin halide and an alkyl halide. gelest.com

The mechanism of halogenation of alkanes, which can be analogous to the cleavage of the alkyl groups from tin, often proceeds via a free radical chain reaction. libretexts.org This process typically involves three key steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of the halogen-halogen bond, often induced by heat or light, to form two halogen radicals. libretexts.org

Propagation: A halogen radical then abstracts a hydrogen atom from the alkane (or in this case, an alkyl group from the tin), forming a carbon-centered radical and a hydrogen halide. This carbon radical then reacts with another halogen molecule to produce the alkyl halide and another halogen radical, which continues the chain.

Termination: The chain reaction is terminated by the combination of any two radicals. youtube.com

The reactivity of hydrogen atoms in alkanes towards halogenation follows the order: tertiary > secondary > primary. libretexts.org This selectivity is attributed to the differences in the C-H bond dissociation energies, with weaker bonds being more susceptible to cleavage. libretexts.org

A general representation of the halogenation of a tetraalkyltin is: R₄Sn + X₂ → R₃SnX + RX (where R = alkyl group, X = halogen) gelest.com

The cleavage of tin-carbon bonds can also be effected by protic acids (protonolysis). For instance, the reaction of a tetraalkyltin with a mineral acid like HCl leads to the formation of a trialkyltin chloride and an alkane. gelest.com

R₄Sn + HCl → R₃SnCl + RH gelest.com

Deuterolysis, the cleavage of a carbon-tin bond by a deuterated acid, is a valuable tool for mechanistic studies, particularly for determining the stereochemistry of the reaction. uq.edu.au Studies on the deuterolysis of tetraalkylstannanes with deuterated trifluoroacetic acid have provided insights into the electrophilic cleavage at a saturated carbon-tin bond. uq.edu.au

Transmetallation reactions involve the transfer of an organic group from tin to another metal. This is a versatile method for the preparation of other organometallic compounds. Tetraorganotin compounds can undergo redistribution reactions with tin(IV) chloride, a type of transmetallation, to produce various organotin chlorides. The stoichiometry of the reactants controls the product distribution, leading to tri-, di-, or mono-organotin compounds. wikipedia.orggelest.comwikipedia.org

These redistribution reactions, often catalyzed by Lewis acids, are crucial for synthesizing a wide range of organotin halides. gelest.com

ReactantsProductsStoichiometry
3 R₄Sn + SnCl₄4 R₃SnCl3:1
R₄Sn + SnCl₄2 R₂SnCl₂1:1
R₄Sn + 3 SnCl₄4 RSnCl₃1:3
Data derived from wikipedia.org

Substitution and Elimination Reactions at the Tin Center

Beyond the cleavage of tin-carbon bonds, organotin compounds can undergo substitution and elimination reactions at the tin center. The ligands attached to the tin atom are often labile and can be exchanged with other groups. For example, an organotin halide can react with a nucleophile to replace the halide. gelest.com

Elimination reactions can also occur. For instance, vicinal dihalides can react with organotin hydrides to form an alkene in a free-radical elimination process. libretexts.org

Radical Reactions Involving Stannane (B1208499), tetrakis(1-methylpropyl)- and its Derivatives

Organotin compounds, particularly organotin hydrides, are widely used in free radical reactions in organic synthesis. ias.ac.in Trialkyltin radicals (R₃Sn•), generated from precursors like trialkyltin hydrides or hexaalkyldistannanes, are versatile reagents for initiating a variety of synthetic transformations. libretexts.orgias.ac.in

The generation of stannyl (B1234572) radicals can be achieved photochemically from distannanes, offering an alternative to the use of organotin hydrides. ias.ac.in These radicals can participate in various reactions, including cyclizations, intermolecular additions, and dimerizations. ias.ac.in

The reaction of halogenated compounds with tri-n-butyltin hydride is a classic example of a radical-mediated reduction, driven by a favorable thermodynamic driving force. libretexts.org This reaction proceeds via a chain mechanism where the tri-n-butyltin radical abstracts a halogen atom, generating a carbon-centered radical that then abstracts a hydrogen atom from the tin hydride. libretexts.org

Photochemical and Electrochemical Reactivity of Organostannanes

The photochemical and electrochemical behavior of organostannanes has been a subject of significant research.

Photochemical Reactivity:

Photoirradiation of certain organostannanes, such as polystannanes, can lead to the homolytic cleavage of the weak tin-tin bonds, generating stannyl radicals. researchgate.net This property is harnessed in various photochemical applications. For instance, the photolysis of distannanes in the presence of triplet sensitizers can be used as a source of stannyl radicals for organic synthesis. ias.ac.in

In the context of photolithography, organometallic tin-oxo-hydroxo cage compounds have shown promise as photoresists for extreme ultraviolet (EUV) lithography. nih.gov The mechanism of their function relies on the facile cleavage of tin-carbon bonds upon exposure to EUV radiation, which induces a change in the material's solubility. nih.gov

Electrochemical Reactivity:

The electrochemical reduction of organotin compounds has been studied to understand their redox properties. acs.org The electrochemical behavior is influenced by the number and nature of the organic groups attached to the tin atom. Synthetic organic electrochemistry is recognized as a sustainable method for redox transformations. utah.eduuni-mainz.de The reduction of organohalides can be made more energy-efficient through the use of catalytic electrodes. utah.edu

Theoretical and Computational Studies of Reaction Pathways and Transition States of Stannane, tetrakis(1-methylpropyl)-

General mechanistic paradigms for tetraalkylstannanes in reactions such as electrophilic cleavage and transmetalation have been established. These reactions are understood to proceed through various intermediates and transition states, the energetics of which are influenced by the steric and electronic properties of the alkyl groups attached to the tin center. However, specific quantitative data from theoretical models, such as activation energies and transition state geometries for Stannane, tetrakis(1-methylpropyl)-, remain uncharacterized in scientific reports.

Computational methods, primarily Density Functional Theory (DFT), have proven invaluable for elucidating the intricate details of reaction mechanisms involving organotin compounds. These studies typically map the potential energy surface of a reaction, identifying key intermediates and the transition states that connect them. For instance, in the Stille reaction, theoretical models have been used to investigate the energetics of the transmetalation step, which involves the transfer of an organic group from the tin reagent to the palladium catalyst. These models have highlighted the influence of ligands, solvents, and the nature of the organic substituents on the reaction barriers.

Despite the power of these computational tools, a focused theoretical investigation into the reaction pathways of Stannane, tetrakis(1-methylpropyl)- has yet to be reported. Such a study would be crucial for understanding how the bulky sec-butyl groups influence its reactivity compared to less sterically hindered tetraalkylstannanes. The branching at the alpha-carbon in the sec-butyl group is expected to have a significant steric impact on the approach of reactants and the geometry of any resulting transition states.

Future computational research in this area would be beneficial for several reasons. It could provide a quantitative understanding of the steric hindrance imposed by the tetrakis(1-methylpropyl) groups and its effect on reaction rates. Furthermore, theoretical modeling could predict preferred reaction pathways, identify the structures of key transition states, and calculate the associated energy barriers. This information would be highly valuable for optimizing reaction conditions and for the rational design of new synthetic methodologies that utilize this specific organotin reagent.

In the absence of direct computational studies on Stannane, tetrakis(1-methylpropyl)-, any discussion of its reaction pathways and transition states must be extrapolated from the general understanding of tetraalkylstannane reactivity. It is anticipated that its reactions would follow similar mechanistic steps, but with potentially higher activation energies due to increased steric encumbrance around the tin center.

Catalytic Applications of Stannane, Tetrakis 1 Methylpropyl in Organic Synthesis

Role as a Lewis Acid Catalyst in Organic Transformations

Organotin compounds, particularly those with electronegative substituents, are well-established Lewis acid catalysts. gelest.comrjpbcs.com Their catalytic activity stems from the ability of the tin atom to accept electron pairs, thereby activating electrophilic substrates. youtube.com The Lewis acidity of an organotin compound is heavily influenced by the nature and number of organic groups bonded to the tin center. gelest.com Organotin halides, for instance, are effective Lewis acids that readily form complexes with electron donors, expanding the coordination number around the tin atom to 5, 6, or 7. gelest.com

In contrast, tetraorganotin compounds like Stannane (B1208499), tetrakis(1-methylpropyl)-, which lack electronegative groups, are generally considered weak Lewis acids. Their primary role in Lewis acid-catalyzed reactions is often as a precursor to more active catalytic species. Through redistribution reactions with tin halides, a tetraalkyltin can be converted into tri-, di-, or monoalkyltin halides, which are significantly more Lewis acidic. wikipedia.org

The catalytic utility of organotin Lewis acids is prominent in reactions such as esterification and transesterification. rjpbcs.com Monoalkyltin(IV) complexes, for example, are effective catalysts for these transformations. Mechanistic studies suggest that the catalytic performance is linked to the inherent Lewis acidity of the tin(IV) center combined with its capacity for facile ligand exchange. nih.gov While strong Brønsted acids can also catalyze these reactions, Lewis acidic organotins are often preferred as they tend to generate fewer side products. nih.gov

Application in Carbon-Carbon Bond Formation Reactions

Organotin compounds are pivotal reagents and catalysts in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. Their applications are most notable in palladium-catalyzed cross-coupling reactions and radical-mediated cyclizations.

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, typically a halide or triflate. wikipedia.orgthermofisher.com This reaction has become one of the most important tools in organic synthesis due to its tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture. thermofisher.com

The general form of the Stille reaction is shown below: R¹-Sn(Alkyl)₃ + R²-X → [Pd⁰ catalyst] → R¹-R² + X-Sn(Alkyl)₃ wikipedia.org

In this reaction, one of the organic groups on the tin atom (R¹) is transferred. The transferability of these groups follows a general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org Consequently, the most effective organostannane reagents typically have three non-transferable "dummy" alkyl groups and one transferable group.

Stannane, tetrakis(1-methylpropyl)-, falls into the category of a tetraalkyltin. In the context of the Stille reaction, the sec-butyl groups are considered non-transferable alkyl ligands. Therefore, this specific compound would not typically be used as the source of the coupling partner. Instead, its relevance lies in its potential use as a precursor to generate a tri(sec-butyl)tin halide, which could then be used to synthesize a desired organostannane reagent for the Stille reaction.

The catalytic cycle of the Stille reaction is understood to proceed through three fundamental steps:

Oxidative Addition: The Pd(0) catalyst adds to the organic electrophile (R²-X) to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group (R¹) is transferred from the organostannane to the palladium center, displacing the halide or other leaving group, which then associates with the tin. libretexts.org

Reductive Elimination: The two coupled organic groups (R¹-R²) are eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.org

Additives such as lithium chloride (LiCl) or copper(I) salts are often used to enhance the reaction rate, primarily by facilitating the transmetalation step. libretexts.orgorganic-chemistry.orgharvard.edu

Table 1: Key Features of the Stille Cross-Coupling Reaction
ComponentDescriptionExamples
Organostannane (R¹-SnR₃)Provides the transferable organic group (R¹). The R groups are typically non-transferable alkyls.Vinylstannanes, Arylstannanes, Alkynylstannanes
Electrophile (R²-X)The coupling partner for the organostannane.Aryl halides, Vinyl halides, Acyl chlorides, Triflates wikipedia.orgthermofisher.com
CatalystTypically a Pd(0) complex, often generated in situ from a Pd(II) precursor.Pd(PPh₃)₄, Pd₂(dba)₃ harvard.edu
AdditivesUsed to accelerate the reaction, particularly the transmetalation step.Cu(I) salts, LiCl libretexts.orgorganic-chemistry.org

Organotin compounds, particularly organotin hydrides like tri-n-butyltin hydride (Bu₃SnH), are extensively used to initiate and propagate radical reactions. wikipedia.orgprinceton.edu These reactions are valuable for constructing cyclic and acyclic molecules, often with high levels of stereocontrol. princeton.edunih.gov

The standard tin hydride method involves three main phases:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), homolytically cleaves the Sn-H bond of the organotin hydride to generate a triorganotin radical (R₃Sn•). princeton.edu

Propagation: The tin radical abstracts a halogen atom or other radical precursor group from the organic substrate to form a carbon-centered radical. This radical can then undergo various transformations, such as cyclization or intermolecular addition, before abstracting a hydrogen atom from another molecule of the tin hydride to yield the final product and regenerate the tin radical. princeton.edumissouristate.edu

Termination: Two radical species combine to end the chain reaction.

Stannane, tetrakis(1-methylpropyl)-, does not possess the crucial Sn-H bond required to directly participate in these radical chain reactions. Its role would be as a synthetic precursor. The corresponding tri(sec-butyl)tin hydride could be synthesized from tetrakis(sec-butyl)tin, for example, by first converting it to tri(sec-butyl)tin chloride and then reducing it with a hydride source like lithium aluminum hydride. wikipedia.org

Catalysis in Heteroatom Functionalization

Organotin compounds serve as effective catalysts for reactions that form bonds between carbon and a heteroatom (e.g., oxygen, nitrogen, silicon), a process known as heteroatom functionalization. These applications are particularly important in polymer chemistry and the synthesis of fine chemicals. gelest.comrjpbcs.com

Key examples include:

Esterification and Transesterification: Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate (DBTDL), and monoalkyltin compounds are widely used as catalysts in the production of esters and polyesters. rjpbcs.comwikipedia.orgnih.gov The mechanism is believed to involve coordination of the tin catalyst to the alcohol and/or carboxylic acid, activating the carbonyl group towards nucleophilic attack. gelest.comnih.gov

Polyurethane Formation: Organotin compounds catalyze the reaction between an isocyanate and an alcohol to form urethanes. gelest.com The mechanism can differ depending on the substrates and catalyst, but generally involves the formation of an active tin-alkoxide intermediate that facilitates the addition of the alcohol to the isocyanate. researchgate.net

Silicone Curing: In organosilicon chemistry, organotin compounds catalyze the condensation of silanols to form siloxane (Si-O-Si) bonds, a critical step in the curing of silicone polymers and coatings. researchgate.net The mechanism is thought to involve the formation of a tin siloxane intermediate. researchgate.net

For these catalytic applications, the most active species are typically organotin compounds that possess at least one labile bond, such as Sn-O, Sn-N, or Sn-halogen. Saturated tetraalkyltins like Stannane, tetrakis(1-methylpropyl)-, are generally unreactive under these conditions and are not used as direct catalysts. They would first need to be converted to a more functionalized organotin derivative.

Stereoselective Catalysis Mediated by Organotin Compounds

The development of stereoselective catalysts is a major goal in organic synthesis. While organotin reagents are involved in stereoselective reactions, such as certain radical cyclizations where the stereochemical outcome is dictated by substrate control, the use of chiral organotin compounds as catalysts to induce enantioselectivity is a more specialized area. nih.gov

Chiral Lewis acids can be employed for enantioselective catalysis. youtube.com In principle, a chiral organotin Lewis acid could coordinate to a substrate and direct the approach of a nucleophile to one face of the molecule. However, designing effective chiral organotin catalysts typically involves attaching well-defined chiral ligands to the tin center.

Stannane, tetrakis(1-methylpropyl)-, contains four sec-butyl groups, each of which is a chiral center. This means that a sample of the compound is a mixture of multiple diastereomers and enantiomers. This inherent structural heterogeneity makes it unsuitable for applications in stereoselective catalysis, where a single, well-defined chiral environment is required to achieve high levels of enantiomeric excess. There is no documented use of Stannane, tetrakis(1-methylpropyl)-, as a stereoselective catalyst.

Mechanisms of Catalytic Action of Organostannanes

The catalytic action of organostannanes can be broadly categorized into several mechanistic pathways, depending on the reaction type.

Table 2: General Mechanisms of Organotin Catalysis
Mechanism TypeDescriptionRelevant ReactionsActive Tin Species
Lewis Acid CatalysisThe tin center coordinates to an electrophilic substrate (e.g., a carbonyl group), activating it for nucleophilic attack.Esterification, Urethane Formation, Polymerization gelest.comnih.govOrganotin Halides, Carboxylates, Alkoxides gelest.comresearchgate.net
Palladium-Catalyzed CycleThe organostannane acts as a source of a transferable organic group in a cycle involving oxidative addition, transmetalation, and reductive elimination.Stille Cross-Coupling libretexts.orgTriorganostannanes (R₃SnR') wikipedia.org
Radical Chain ProcessThe organotin hydride serves as a source of a tin radical to initiate a chain reaction and as a hydrogen atom donor to propagate the chain.Radical Cyclization, Dehalogenation princeton.eduTriorganotin Hydrides (R₃SnH) wikipedia.org

For a compound like Stannane, tetrakis(1-methylpropyl)-, participation in any of these catalytic cycles would necessitate a chemical transformation. As a stable, saturated tetraalkyltin, it represents a starting point from which catalytically active species can be derived rather than being an active catalyst in its own right. Its conversion to an organotin halide, hydride, or carboxylate is the essential first step to unlock the catalytic potential inherent in the broader class of organotin compounds.

Strategies for Catalyst Recycling and Heterogenization

The broader adoption of organotin reagents like Stannane, tetrakis(1-methylpropyl)-, in industrial-scale organic synthesis has been historically tempered by concerns over tin's toxicity and the challenges associated with removing organotin byproducts from reaction mixtures. To mitigate these issues and enhance the economic and environmental viability of processes utilizing such catalysts, significant research has focused on developing effective strategies for catalyst recycling and heterogenization. These approaches aim to securely contain the tin species, facilitate its separation from the product stream, and enable its reuse over multiple reaction cycles.

A primary strategy for recycling organotin reagents, particularly in the context of palladium-catalyzed cross-coupling reactions like the Stille coupling, involves the in situ regeneration of the active tin species from the tin-containing byproducts. mdpi.com In a typical Stille reaction, the tetraalkyltin reagent transfers an organic group to the palladium center, generating a trialkyltin halide byproduct. This byproduct can be reduced back to a reactive trialkyltin hydride, which can then participate in a subsequent catalytic cycle. This approach effectively renders the tin component catalytic rather than stoichiometric. While much of the detailed research has focused on simpler analogues like trimethyltin (B158744) and tributyltin compounds, the fundamental principles are applicable to more complex reagents like Stannane, tetrakis(1-methylpropyl)-. For instance, studies on tributyltin chloride have demonstrated the feasibility of this recycling strategy.

Heterogenization, the immobilization of a homogeneous catalyst onto an insoluble support, represents another powerful strategy for recovery and reuse. tib-chemicals.comresearchgate.net This technique transforms the typically soluble organotin reagent into a solid-phase catalyst that can be easily separated from the liquid-phase reaction mixture by simple filtration. Various materials have been explored as supports, including polymers, silica, and magnetic nanoparticles. mdpi.comresearchgate.net

Polymer-supported organotin reagents have been successfully developed and utilized in reactions such as atom transfer cyclizations. For example, a polymer-supported distannane reagent was shown to be recoverable by filtration and reusable for multiple cycles. Analysis of the reaction products revealed very low levels of residual tin, highlighting the effectiveness of this approach in minimizing product contamination.

The performance of these heterogenized systems is a critical aspect of their practical application. Research into polymer-supported distannanes has provided valuable data on their recycling efficiency.

Table 1: Recycling of a Polymer-Supported Distannane in Iodine-Transfer Cyclization

Cycle Product Yield (%)
1 75
2 68
3 65
4 60
5 55

Data is illustrative and based on findings for analogous polymer-supported distannane reagents.

Another innovative approach involves the use of fluorous-tagged catalysts. In this method, a fluorous ponytail is attached to the catalyst, rendering it highly soluble in fluorous solvents but insoluble in common organic solvents at room temperature. This allows for a thermomorphic separation, where the reaction is carried out at an elevated temperature in a single phase, and upon cooling, the fluorous phase containing the catalyst separates, allowing for its recovery by decantation. Studies using a fluorous-tagged palladium catalyst with vinyl tributyltin in Stille reactions have demonstrated excellent recyclability over numerous cycles with minimal palladium leaching. mdpi.com

Table 2: Recycling of a Fluorous-Tagged Palladium Catalyst in Stille Coupling with Vinyl Tributyltin

Cycle Product Yield (%)
1 95
2 94
3 92
4 92
5 90
6 88
7 87
8 85

This table demonstrates the recyclability of the palladium co-catalyst in the presence of an organotin reagent. Data is based on findings for vinyl tributyltin. mdpi.com

Immobilization on magnetic nanoparticles offers another facile method for catalyst separation. mdpi.com A magnetic core allows the catalyst to be quickly and efficiently removed from the reaction vessel using an external magnet. This technique has been successfully applied to various cross-coupling reactions, demonstrating high product yields and consistent performance over several catalytic runs. mdpi.com

While specific data for Stannane, tetrakis(1-methylpropyl)- is limited, the principles and successful strategies demonstrated with closely related organotin compounds, such as tributyltin derivatives, provide a strong foundation for the development of recyclable and heterogenized catalytic systems based on this specific reagent. These advancements are crucial for overcoming the traditional limitations of organotin chemistry and paving the way for its broader application in sustainable organic synthesis.

Stannane, Tetrakis 1 Methylpropyl As a Precursor for Materials Science and Advanced Technologies

Precursor for Organotin Polymers and Copolymers (Synthesis and Properties)

The synthesis of organotin polymers is a well-established field, with various monomers being polymerized to create materials with unique properties. These polymers can feature tin atoms either as pendant groups attached to a polymer backbone or integrated within the backbone itself. ibm.com For instance, homopolymers of stannylalkyl methacrylates are known to crosslink upon exposure to electron beams, while their copolymers with methyl methacrylate (B99206) tend to degrade. ibm.com The synthesis of organotin polymers containing dibutyltin (B87310) groups, such as dibutyltin citraconate and dibutyltin maleate, and their free radical copolymerization with monomers like styrene (B11656) and butyl acrylate (B77674) have been reported. nih.gov

Application in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Tin-Based Thin Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for depositing thin films with controlled thickness and composition. Various precursors are employed for the deposition of tin-containing films. For example, tetrakis(dimethylamino)tin (B92812) has been successfully used for the ALD of tin oxide (SnO₂) films. northwestern.edunorthwestern.eduresearchgate.net This process can be conducted at temperatures as low as 50°C, yielding smooth and conformal films. northwestern.edunorthwestern.eduresearchgate.net Similarly, the CVD of titanium nitride (TiN) films has been extensively studied using precursors like tetrakis(dimethylamido)titanium (TDMAT). harvard.edujkps.or.krharvard.edu

Despite the extensive research into CVD and ALD precursors for tin-based materials, there is no specific mention in the available literature of Stannane (B1208499), tetrakis(1-methylpropyl)- being utilized as a precursor for either CVD or ALD processes.

Growth Mechanisms and Process Optimization

The growth mechanisms and process optimization are highly dependent on the specific precursor and substrate used. For ALD of SnO₂ using tetrakis(dimethylamino)tin, the growth rate is influenced by factors such as deposition temperature and precursor exposure times. northwestern.eduresearchgate.net In the case of TiN ALD from TiCl₄ and NH₃, the growth exhibits an initial incubation period followed by linear growth, with the growth rate being temperature-dependent. utwente.nl

Without experimental data for Stannane, tetrakis(1-methylpropyl)- , any discussion on its potential growth mechanisms and process optimization in CVD or ALD would be purely speculative.

Film Composition and Microstructure Control

Control over film composition and microstructure is a key advantage of CVD and ALD. For instance, ALD-grown SnO₂ films using tetrakis(dimethylamino)tin are typically amorphous as-deposited. northwestern.edunorthwestern.edu The composition of CVD TiN films, such as the level of carbon and oxygen impurities, can be influenced by the choice of precursor and the addition of co-reactants like ammonia. jkps.or.krharvard.edu

As there are no reports on the use of Stannane, tetrakis(1-methylpropyl)- for thin film deposition, information regarding the composition and microstructure of any potential films is unavailable.

Synthesis of Nanostructured Tin Materials (e.g., SnO₂, SnS) via Thermolysis or Solvothermal Routes

The synthesis of nanostructured tin materials, such as tin oxide (SnO₂) and tin sulfide (B99878) (SnS), is an active area of research due to their interesting properties and applications. Solvothermal methods have been employed to synthesize SnS nanocrystals from single-source precursors like bis(diethyldithiocarbamato)tin(II) in the presence of oleylamine. d-nb.infonih.govresearchgate.net The size and shape of the resulting nanocrystals can be tuned by controlling reaction parameters such as temperature and time. d-nb.infonih.govresearchgate.net Similarly, SnS nanorods have been synthesized via a simple solvothermal method, and their optical properties were found to be dependent on the reaction time due to quantum confinement effects. researchgate.net

A review of the literature did not yield any studies that specifically report the use of Stannane, tetrakis(1-methylpropyl)- as a precursor for the synthesis of SnO₂, SnS, or other nanostructured tin materials through thermolysis or solvothermal methods.

Role in Optoelectronic and Energy Storage Materials Fabrication

Tin-based materials are being explored for various roles in optoelectronic and energy storage devices. For instance, tin oxide is a transparent conducting oxide with applications in photovoltaics. northwestern.edu Tin sulfide (SnS) is also a promising material for solar energy conversion due to its strong absorption in the visible and near-infrared regions. d-nb.infonih.govresearchgate.net

Solar Cell Applications (Perovskites, Dye-Sensitized Cells)

Tin is a key component in some perovskite solar cells, often as a less toxic alternative to lead. lumtec.com.tw The fabrication of perovskite solar cells involves the deposition of a perovskite layer from precursor solutions, which can be achieved through various methods. nih.govresearchgate.net Dye-sensitized solar cells (DSSCs) are another type of photovoltaic device where a dye adsorbed onto a wide-bandgap semiconductor, often TiO₂, is used to absorb light. youtube.compdx.eduyoutube.com While tin dioxide can be used as a photoanode material in DSSCs, the precursor for the tin-based components can vary.

There is no information available in the scientific literature that connects Stannane, tetrakis(1-methylpropyl)- to the fabrication of perovskite or dye-sensitized solar cells, either as a primary precursor for the active layer or for other components of the device.

Battery Electrode Materials

Tin-based materials are promising candidates for next-generation lithium-ion battery (LIB) and sodium-ion battery (SIB) anodes due to their high theoretical specific capacities. Organotin compounds, including tetra-alkyl stannanes, serve as valuable precursors for the synthesis of various tin-based anode materials, such as tin oxides (SnO₂) and tin composites.

Synthesis of Tin-Based Anodes:

Stannane, tetrakis(1-methylpropyl)- can be a precursor for producing tin-based nanoparticles or thin films for battery anodes. The general approach involves the decomposition of the organometallic precursor to form tin or tin oxide, which can then be integrated into a conductive matrix, often carbon-based, to buffer the large volume changes that occur during the alloying/de-alloying process with lithium or sodium ions.

One common method is the carbonization of a mixture containing the organotin precursor and a carbon source. For instance, tin oxide nanoparticles can be dispersed in a polymer matrix which is then carbonized to form a porous carbon/tin composite. wpmucdn.com This method effectively stabilizes the tin nanoparticles within the carbon matrix. wpmucdn.com Similarly, other organotin precursors like tetraphenyltin (B1683108) have been used to synthesize tin chalcogenide/carbon composites through a one-pot solid-state method, yielding high-performance anodes for LIBs. nih.gov

The electrochemical performance of tin-based anodes is influenced by factors such as particle size, morphology, and the nature of the conductive matrix. Tin-based composite anodes have shown encouraging capacities, with some reaching around 150 mA h g⁻¹ in potassium-ion batteries. rsc.org In lithium-ion batteries, SnS/C composites have demonstrated high specific capacities of 875 mAh g⁻¹ at a current density of 0.2 A g⁻¹ over 200 cycles. nih.gov

Electrochemical Performance of Tin-Based Anodes:

The performance of tin-based anodes derived from organotin precursors is a subject of extensive research. The table below summarizes the electrochemical performance of various tin-based anodes, providing an insight into the potential of materials derived from precursors like Stannane, tetrakis(1-methylpropyl)-.

Anode MaterialBattery TypeSpecific CapacityCycling StabilityReference
Mesoporous C/SnNa-ion295 mA h g⁻¹Similar to Li-ion wpmucdn.com
Mesoporous C/SnLi-ion574 mA h g⁻¹Good wpmucdn.com
Sn-based compositeK-ion~150 mA h g⁻¹Reversible alloying/de-alloying rsc.org
SnS/C compositeLi-ion875 mAh g⁻¹ @ 0.2 A g⁻¹Over 200 cycles nih.gov
SnSe/C compositeLi-ion734 mAh g⁻¹ @ 0.2 A g⁻¹After 100 cycles nih.gov
SnS₀.₅Se₀.₅/C compositeLi-ion643 mAh g⁻¹ @ 0.5 A g⁻¹Over 150 cycles nih.gov

This table presents data for tin-based anodes synthesized from various organotin and tin precursors to illustrate the potential performance of materials derived from Stannane, tetrakis(1-methylpropyl)-.

Surface Functionalization and Coating Applications in Material Science

Organotin compounds are widely used as precursors for depositing thin films of tin oxide (SnO₂) on various substrates. These films possess valuable properties such as high transparency to visible light and electrical conductivity, making them suitable for a range of applications including low-emissivity windows and solar cells. researchgate.net Stannane, tetrakis(1-methylpropyl)- can be a viable precursor for these applications through techniques like Chemical Vapor Deposition (CVD).

Chemical Vapor Deposition of Tin Oxide Films:

In a typical CVD process, the organotin precursor is vaporized and transported to a heated substrate where it decomposes and reacts with an oxidizing agent (like oxygen or water) to form a tin oxide film. researchgate.netgoogle.com The properties of the resulting film can be tuned by adjusting process parameters such as temperature, pressure, and precursor flow rate. researchgate.net For example, tetraalkoxy tin compounds have been used to deposit tin oxide films at temperatures between 250°C and 400°C. google.com

The choice of precursor is crucial. While tin tetrachloride is a common precursor, organotin compounds like monobutyltin (B1198712) trichloride (B1173362) and dimethyltin (B1205294) dichloride are also used commercially. researchgate.nettue.nl The use of tetra-alkyl stannanes like tetramethyltin (B1198279) has also been investigated. tue.nl The decomposition of organometallic precursors in the gas phase can be initiated by the cleavage of the tin-carbon bond. researchgate.net

Properties and Applications of Tin Oxide Coatings:

Tin oxide coatings are known for their durability, chemical resistance, and desirable optoelectronic properties. The table below summarizes some key properties of tin oxide films deposited from different organotin precursors.

PrecursorDeposition MethodSubstrate Temperature (°C)Film PropertyApplicationReference
Tetraalkoxy tinCVD250-400Transparent, conductiveNot specified google.com
Monobutyltin trichlorideCVD< 650High deposition ratesNot specified tue.nl
Monomethyltin trichlorideCVD675Optimum resistivity (1.2x10⁻³ ohm.cm)Not specified tue.nl
Tetrakis(dimethylamino)tinALD50-325Growth rate 0.83-1.58 Å/cycleNot specified northwestern.edu

This table provides examples of properties of tin oxide films obtained from various organotin precursors, indicating the potential of Stannane, tetrakis(1-methylpropyl)- as a precursor for similar applications.

Beyond conductive coatings, organotin compounds can also be used for surface functionalization to impart specific properties to materials. For instance, organotin catalysts are employed in the production of polyurethane foams and silicones, and in cathodic dip coating processes in the automotive industry. researchgate.net While direct evidence for Stannane, tetrakis(1-methylpropyl)- in these specific applications is not available, its chemical nature suggests its potential as a catalyst or a surface-modifying agent in similar chemical processes.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of Stannane, Tetrakis 1 Methylpropyl

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Insights (e.g., 119Sn, 13C, 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Stannane (B1208499), tetrakis(1-methylpropyl)- in solution. By analyzing various nuclei, a comprehensive picture of the molecule's connectivity and electronic environment can be assembled.

¹¹⁹Sn NMR: Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most frequently studied due to its favorable sensitivity and natural abundance (8.59%). northwestern.eduhuji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and the nature of the substituents at the tin center, covering a vast range of over 5000 ppm. northwestern.edu For tetraalkyltin compounds like Stannane, tetrakis(1-methylpropyl)-, the tin atom is in a +4 oxidation state and typically exhibits a chemical shift in a characteristic region. researchgate.net An increase in coordination number generally leads to an upfield shift (more negative ppm value) due to increased electron density at the tin nucleus. researchgate.net This effect is critical for studying the interaction of the stannane with other molecules or for identifying the formation of higher-coordinate intermediates in reaction pathways.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the sec-butyl ligands. Due to the molecule's symmetry, distinct signals are expected for the different carbon atoms within the 1-methylpropyl group (CH, CH₂, CH₃). The chemical shifts are influenced by the proximity to the electropositive tin atom. Quaternary carbons, those with no attached hydrogens, typically show weaker signals in ¹³C NMR spectra. youtube.com

¹H NMR: The proton NMR spectrum reveals the arrangement and environment of the hydrogen atoms. For Stannane, tetrakis(1-methylpropyl)-, complex multiplets are expected due to the diastereotopic nature of the methylene (B1212753) protons and the coupling between protons on adjacent carbons. A key feature is the observation of "satellites" flanking the main proton signals. These arise from the coupling between the protons and the NMR-active ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the two-bond tin-proton coupling constant (²J(Sn-H)) is typically around 50 Hz and provides valuable structural information. huji.ac.il The chemical shifts and coupling constants for all nuclei are sensitive to solvent and concentration. rsc.org

Table 1: Representative NMR Data for Tetraalkyltin Compounds

Nucleus Typical Chemical Shift Range (ppm) Typical Coupling Constants (Hz) Information Gained
¹¹⁹Sn +200 to -200 (for tetraalkyltins) ¹J(¹¹⁹Sn-¹³C): ~300-400 Coordination number, electronic environment at Sn, molecular symmetry.
¹³C 0 to 50 ¹J(¹¹⁹Sn-¹³C): ~300-400; ²J(¹¹⁹Sn-¹³C): ~20-30 Carbon skeleton structure, presence of isomers.
¹H 0.5 to 2.0 ²J(¹¹⁹Sn-¹H): ~50-60; ³J(H-H): ~7 Proton environment, molecular connectivity, conformational analysis.

Note: Specific values for Stannane, tetrakis(1-methylpropyl)- may vary based on experimental conditions.

Mass Spectrometry for Reaction Intermediate Identification and Pathway Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight of Stannane, tetrakis(1-methylpropyl)- and for identifying transient intermediates and final products in its reactions.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. labrulez.com Because many organotin compounds have low volatility or are thermally unstable, a derivatization step is often required before GC analysis. analchemres.org For tetraalkyltins, this is less of a concern. In the mass spectrometer, the molecule undergoes fragmentation upon ionization. The fragmentation pattern of Stannane, tetrakis(1-methylpropyl)- is characterized by the successive loss of sec-butyl radicals (C₄H₉•, mass 57). This results in a series of characteristic ions:

[Sn(C₄H₉)₃]⁺

[Sn(C₄H₉)₂]⁺

[Sn(C₄H₉)]⁺

Sn⁺ The isotopic signature of tin, with its multiple stable isotopes, results in a distinctive cluster of peaks for each tin-containing fragment, confirming its presence. labrulez.com

ESI-MS: Electrospray Ionization-Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar, non-volatile reaction intermediates or complexes in solution without causing significant fragmentation. It allows for the gentle transfer of ions from solution to the gas phase, making it ideal for observing weakly-bound adducts or transient species that might be formed during a reaction, thereby providing direct evidence for proposed mechanistic pathways.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule. They are powerful tools for characterizing the bonds within Stannane, tetrakis(1-methylpropyl)- and for monitoring reactions in real-time.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The key vibrations for Stannane, tetrakis(1-methylpropyl)- include the Sn-C stretching and bending modes, as well as the C-H stretching and bending modes of the alkyl groups. The asymmetric and symmetric Sn-C stretching vibrations are particularly diagnostic and typically appear in the far-infrared region (around 500-600 cm⁻¹). Changes in the position or intensity of these bands can indicate a change in the coordination environment of the tin atom during a reaction.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and relies on the inelastic scattering of monochromatic light. For a tetrahedral molecule like Stannane, tetrakis(1-methylpropyl)-, the symmetric Sn-C stretching mode is expected to be very strong in the Raman spectrum and weak or forbidden in the IR spectrum. This makes Raman spectroscopy particularly useful for studying the symmetric vibrations of the SnC₄ core. First-order Raman scattering has been observed from metallic tin. dtic.mil

Table 2: Key Vibrational Modes for Stannane, tetrakis(1-methylpropyl)-

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Activity Significance
C-H Stretching 2850 - 2960 IR, Raman Confirms presence of alkyl groups.
C-H Bending 1375 - 1465 IR, Raman Provides information on the structure of the sec-butyl groups.
Sn-C Asymmetric Stretch ~500 - 600 IR > Raman Sensitive to changes in molecular structure and coordination.

Mössbauer Spectroscopy (¹¹⁹Sn) for Oxidation State and Coordination Environment Determination

¹¹⁹Sn Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of the ¹¹⁹Sn isotope. semanticscholar.org It provides unique information about the chemical environment of the tin atom, including its oxidation state, the symmetry of its coordination sphere, and the nature of its chemical bonds. osti.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS, δ) and the quadrupole splitting (QS, ΔE₉).

Isomer Shift (IS): The isomer shift is sensitive to the s-electron density at the tin nucleus. For Stannane, tetrakis(1-methylpropyl)-, which contains tin in the +4 oxidation state, the isomer shift falls within a well-defined range (typically 0 to 2.1 mm/s relative to a standard like BaSnO₃). aip.org This allows for the unambiguous determination of the Sn(IV) oxidation state.

Quadrupole Splitting (QS): Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and an asymmetric electric field gradient created by the surrounding ligands. For a perfectly tetrahedral molecule like Stannane, tetrakis(1-methylpropyl)-, the electric field at the nucleus is symmetric, and the quadrupole splitting is expected to be zero or very small. researchgate.net The appearance of a significant quadrupole splitting (a doublet in the spectrum) would indicate a distortion from tetrahedral geometry, which could be caused by steric strain or the formation of a lower-symmetry reaction intermediate or product. rsc.org

X-ray Crystallography of Co-crystallized Complexes or Derivatized Structures for Bond Characterization

X-ray crystallography provides definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystalline solid. While Stannane, tetrakis(1-methylpropyl)- is a liquid at room temperature, its structure can be inferred from the crystal structures of closely related solid tetraalkyltins or, more commonly, from its co-crystallized complexes or derivatives. researchgate.net

Chromatographic Techniques for Separation and Isolation of Reaction Products and Isomers (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation, purification, and quantification of Stannane, tetrakis(1-methylpropyl)- from reaction mixtures.

Gas Chromatography (GC): GC is a primary tool for separating volatile organotin compounds. nih.govysi.com Stannane, tetrakis(1-methylpropyl)- is sufficiently volatile for GC analysis. When coupled with detectors like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (GC-MS), GC allows for the separation and identification of the starting material, products, and byproducts of a reaction. labrulez.comanalchemres.org The retention time of the compound is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for its identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is used for separating compounds with lower volatility or higher polarity. While less common for simple tetraalkyltins, it can be an invaluable technique for separating more complex, non-volatile organotin products or intermediates that may be formed in reactions involving Stannane, tetrakis(1-methylpropyl)-. Different HPLC modes, such as normal-phase or reversed-phase, can be employed depending on the polarity of the analytes to achieve effective separation.

Table 3: Compound Names Mentioned in this Article

Compound Name Synonym(s)
Stannane, tetrakis(1-methylpropyl)- Tetra-sec-butyltin

Environmental Behavior and Biotransformation Pathways of Organotin Compounds Excluding Ecotoxicity

Environmental Persistence and Distribution Pathways of Tetraalkylstannanes

The environmental persistence of tetraalkylstannanes, including by analogy Stannane (B1208499), tetrakis(1-methylpropyl)-, is influenced by their physical and chemical properties. These compounds are generally characterized by low water solubility and high lipophilicity, which dictates their distribution in the environment.

Physicochemical Properties and Environmental Distribution

Once in the environment, the distribution of tetraalkylstannanes is governed by partitioning processes. They can be transported over long distances adsorbed to airborne particulate matter or suspended sediments in aquatic systems. Due to their lipophilicity, tetraalkylstannanes are expected to bioaccumulate in organisms, with uptake primarily occurring through direct partitioning from the water phase rather than through biomagnification up the food chain. nih.gov

The persistence of organotin compounds is ultimately determined by the rates of their degradation through various biotic and abiotic processes. nih.gov In general, the persistence of organotin compounds is influenced by factors such as sunlight, temperature, and microbial activity.

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, or photolysis, is an abiotic degradation process that can contribute to the breakdown of organotin compounds in the environment. This process involves the cleavage of the tin-carbon bond by ultraviolet (UV) radiation from sunlight.

In aquatic environments, the extent of photodegradation depends on the penetration of UV light into the water column. In clear, shallow waters, photolysis can be a significant degradation pathway. The mechanism is believed to involve the homolytic cleavage of a tin-carbon bond, generating a trialkylstannyl radical and an alkyl radical. These reactive species can then undergo further reactions.

In the atmosphere, organotin compounds associated with aerosols can also undergo photodegradation. The specific rates and products of photodegradation for Stannane, tetrakis(1-methylpropyl)- have not been documented. However, studies on other organotin compounds suggest that photolysis proceeds via a stepwise dealkylation process. For instance, tetraalkylstannanes are likely to degrade to trialkyltin, then dialkyltin, and finally monoalkyltin species before eventual mineralization to inorganic tin. nih.gov The rate of photodegradation is influenced by the intensity of solar radiation and the presence of other atmospheric components that can act as photosensitizers or quenchers.

Microbial Degradation and Biotransformation Routes (non-toxicological aspect)

Microbial degradation is a key process in the environmental breakdown of organotin compounds. A wide variety of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. The primary mechanism of microbial degradation is the sequential cleavage of the tin-carbon bonds, a process known as dealkylation.

For tetraalkylstannanes like Stannane, tetrakis(1-methylpropyl)-, the initial step of biotransformation is the removal of one of the sec-butyl groups to form the corresponding trialkyltin compound, tri-sec-butyltin. This initial dealkylation is a critical step as it transforms the relatively less toxic tetra-substituted compound into a more toxic tri-substituted form.

Subsequent microbial action leads to further dealkylation, producing di-sec-butyltin and then mono-sec-butyltin. Each of these degradation products exhibits different physicochemical properties and toxicities. The rate of microbial degradation is dependent on various environmental factors, including the type and abundance of microbial populations, temperature, oxygen availability, and the presence of other organic matter. Aerobic conditions generally favor faster degradation compared to anaerobic environments. nih.gov

Adsorption and Leaching Behavior in Soil and Sediment Matrices

The fate of Stannane, tetrakis(1-methylpropyl)- in terrestrial and aquatic environments is heavily influenced by its adsorption to soil and sediment particles. Due to its expected high hydrophobicity and low water solubility, this compound is likely to exhibit strong adsorption to organic matter and clay minerals in these matrices.

The strength of adsorption is a critical factor determining the mobility and bioavailability of the compound. High adsorption coefficients (Kd) indicate that the compound will be strongly bound to the solid phase, reducing its concentration in the dissolved phase and limiting its potential for leaching into groundwater. Studies on other organotin compounds have shown that adsorption is positively correlated with the organic carbon content of the soil or sediment.

The strong binding of tetraalkylstannanes to soil and sediment has two important consequences. Firstly, it reduces their mobility, meaning they are less likely to contaminate underlying groundwater resources. Secondly, it can decrease their bioavailability to microorganisms, potentially slowing down the rate of biodegradation. Desorption, the release of the compound from the solid phase back into the water, is often a slow process, contributing to the long-term persistence of these compounds in contaminated soils and sediments.

Analytical Techniques for Environmental Monitoring of Organotin Species

The detection and quantification of organotin compounds like Stannane, tetrakis(1-methylpropyl)- in environmental samples require sensitive and specific analytical methods due to their presence at trace levels. The analysis typically involves several steps: extraction, derivatization, separation, and detection.

Sample Extraction: The choice of extraction method depends on the sample matrix. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) are commonly used. For solid samples like soil and sediment, methods such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are employed to efficiently remove the organotin compounds from the matrix.

Derivatization: Since many organotin compounds are not sufficiently volatile for gas chromatography (GC), a derivatization step is often necessary. This involves converting the polar organotin species into more volatile and thermally stable derivatives. Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt₄) or grignard reactions.

Separation and Detection: Gas chromatography (GC) is the most widely used technique for separating different organotin species. analchemres.org The separated compounds can then be detected using various detectors:

Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity and allows for the confirmation of the identity of the compounds based on their mass spectra. analchemres.orglabrulez.com

Flame Photometric Detector (FPD): An FPD equipped with a tin-selective filter is a common and cost-effective detector for organotin analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC, ICP-MS offers very low detection limits and element-specific detection.

High-performance liquid chromatography (HPLC) coupled with ICP-MS can also be used for the speciation of organotin compounds without the need for derivatization.

Below is a table summarizing some of the analytical techniques used for organotin analysis:

Analytical TechniqueSample MatrixDerivatizationDetection LimitReference
GC-MSSediment, WaterEthylation/Grignardng/L to µg/kg analchemres.org
GC-FPDWater, SedimentEthylationng/L to µg/kg labrulez.com
GC-ICP-MSVariousEthylation/Grignardpg/L to ng/kg
HPLC-ICP-MSWaterNoneng/L

Formation and Fate of Degradation Products and Metabolites in Environmental Systems

The environmental degradation of Stannane, tetrakis(1-methylpropyl)- results in the formation of a series of dealkylated products. As discussed in the sections on photodegradation and microbial degradation, the primary degradation pathway involves the sequential loss of the sec-butyl groups attached to the tin atom.

The expected degradation pathway is as follows:

Stannane, tetrakis(1-methylpropyl)- → Tri-sec-butyltin → Di-sec-butyltin → Mono-sec-butyltin → Inorganic Tin

Each of these degradation products has its own unique environmental behavior and persistence.

Tri-sec-butyltin: This is the first and most significant degradation product. Tri-substituted organotins are generally more persistent and toxic than their tetra-substituted precursors.

Di-sec-butyltin and Mono-sec-butyltin: These are the subsequent degradation products. As the number of alkyl groups decreases, the compounds generally become more water-soluble and less lipophilic.

Inorganic Tin: The ultimate degradation product is inorganic tin, which is considered to be significantly less toxic than its organic counterparts.

The fate of these degradation products in the environment is governed by the same processes as the parent compound, including adsorption to soil and sediment, further microbial degradation, and potential uptake by organisms. The relative abundance of the parent compound and its various degradation products in an environmental sample can provide insights into the extent and rate of degradation that has occurred.

Computational Chemistry and Theoretical Insights into Stannane, Tetrakis 1 Methylpropyl

Quantum Mechanical Calculations of Molecular Properties and Reactivity

Quantum mechanical (QM) calculations are fundamental to modern computational chemistry, offering detailed insights into the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and other ab initio approaches are used to model the behavior of electrons and predict a wide range of molecular properties with a high degree of accuracy.

The strength of the chemical bonds within a molecule is a critical determinant of its stability and reactivity. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. For Stannane (B1208499), tetrakis(1-methylpropyl)-, the most significant bond is the tin-carbon (Sn-C) bond.

Computational studies on analogous tetraalkyltin compounds, such as tetramethyltin (B1198279) and tetraethyltin (B1219993), provide a framework for understanding the Sn-C bond in the subject compound. DFT calculations are commonly employed to compute the BDE. The process involves optimizing the geometry of the parent molecule and the resulting radicals (•Sn(sec-butyl)₃ and •sec-butyl) and calculating their electronic energies. The BDE is then determined from the energy difference between the products and the reactant.

Table 9.1: Calculated Energetic Properties for a Representative Tetraalkyltin (Tetramethyltin) Note: Data for this specific isomer is scarce; this table serves as an illustrative example based on a simpler analogue. Methods like DFT with appropriate basis sets (e.g., B3LYP/6-31G(d)) are typically used.

PropertyCalculated Value (kJ/mol)Computational Method
First Sn-C Bond Dissociation Energy~290DFT (B3LYP)
Heat of Formation (Gas Phase)-20G3(MP2)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For Stannane, tetrakis(1-methylpropyl)-, the HOMO is expected to be localized primarily on the Sn-C sigma bonds, reflecting their role as the most readily available electrons for reaction. The LUMO is likely to be a corresponding antibonding orbital (σ*). A larger HOMO-LUMO gap implies higher stability and lower reactivity. Computational software can calculate and visualize these orbitals and their energy levels. For tetraalkyltins, the HOMO-LUMO gap is generally large, consistent with their character as relatively stable, saturated compounds.

Table 9.2: Predicted Frontier Orbital Energies for a Representative Tetraalkyltin Illustrative data based on typical DFT calculations for saturated organotin compounds.

OrbitalEnergy (eV)Characteristics
HOMO~ -9.5Localized on Sn-C σ-bonds
LUMO~ +1.0Localized on Sn-C σ*-antibonds
HOMO-LUMO Gap~ 10.5Indicates high kinetic stability

Molecular Dynamics Simulations of Intermolecular Interactions and Solution Behavior

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov MD simulations can reveal information about intermolecular forces, solution structure, and transport properties. nih.gov

For a nonpolar molecule like Stannane, tetrakis(1-methylpropyl)-, the dominant intermolecular interactions are van der Waals forces (specifically, London dispersion forces). In an MD simulation, a "box" containing many molecules of the compound (and optionally, a solvent) is set up. The forces between all atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the movement of each atom over time.

These simulations can predict macroscopic properties like density and viscosity. They can also provide a microscopic view of how the bulky, flexible sec-butyl chains interact with each other in the liquid state, influencing the compound's physical properties. nih.gov The entanglement of these alkyl chains would be a key feature of its solution behavior.

Reaction Pathway Elucidation and Transition State Analysis for Organic Transformations

Computational chemistry is an invaluable tool for mapping out the mechanisms of chemical reactions. youtube.com By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products. This path includes locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

Stannane, tetrakis(1-methylpropyl)- can participate in various organic transformations, such as transmetalation reactions which are fundamental to cross-coupling chemistry (e.g., the Stille coupling). A computational study of such a reaction would involve:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energies of each of these species.

Performing a vibrational frequency analysis to confirm that reactants and products are energy minima (zero imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency). atomistica.onlinerowansci.com The imaginary frequency at the TS corresponds to the motion of atoms as they traverse the energy barrier. atomistica.onlinerowansci.com

For a reaction involving Stannane, tetrakis(1-methylpropyl)-, calculations would likely show that steric hindrance from the four sec-butyl groups significantly raises the activation energy for reactions at the tin center, making it less reactive than less-substituted stannanes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

QM calculations can predict spectroscopic data with remarkable accuracy, aiding in the interpretation of experimental spectra.

Vibrational Frequencies: Calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) yields harmonic vibrational frequencies. openmopac.net These correspond to the absorption peaks in an infrared (IR) spectrum. q-chem.comnumberanalytics.com For Stannane, tetrakis(1-methylpropyl)-, calculations would predict characteristic C-H stretching and bending modes, as well as the lower-frequency Sn-C stretching modes. q-chem.comnumberanalytics.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to predict ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts. The calculation determines the magnetic shielding around each nucleus, which is then converted to a chemical shift by referencing it against a standard (e.g., tetramethylsilane). Predictions for Stannane, tetrakis(1-methylpropyl)- would show distinct signals for the different protons and carbons of the sec-butyl groups due to their chemical inequivalence.

Table 9.3: Computationally Predicted Spectroscopic Data These are representative values. Actual calculated values depend heavily on the level of theory and basis set used.

ParameterPredicted RangeNotes
¹¹⁹Sn NMR Chemical Shift (ppm)-30 to +20Highly dependent on solvent and conformation.
¹³C NMR Chemical Shifts (ppm)10 - 40Multiple signals expected for the inequivalent carbons of the sec-butyl group.
Sn-C Vibrational Frequency (cm⁻¹)450 - 600Corresponds to the stretching mode of the tin-carbon bond.
C-H Vibrational Frequency (cm⁻¹)2850 - 3000Corresponds to the stretching modes of the alkyl C-H bonds.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Activities (e.g., catalytic efficiency, material properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computed properties (descriptors) with its observed activity or property. researchgate.netaimspress.com While often used for biological activity, QSAR can also be applied to non-biological endpoints like catalytic efficiency or material properties. aimspress.comrsc.org

For a series of related organotin compounds, a QSAR model could be developed to predict a property like performance as a PVC stabilizer or as a precursor in chemical vapor deposition. Descriptors for Stannane, tetrakis(1-methylpropyl)- would include:

Steric descriptors: Molecular volume, surface area, and specific parameters describing the bulk of the sec-butyl groups.

Electronic descriptors: Calculated dipole moment, HOMO/LUMO energies, and atomic charges.

Topological descriptors: Indices that numerically describe the molecular structure and branching. aimspress.com

By building a regression model from a training set of compounds with known properties, the model could then predict the performance of new or untested compounds like Stannane, tetrakis(1-methylpropyl)-. The significant steric bulk of this molecule would likely be a dominant descriptor in any such model.

Compound Names

Systematic NameCommon/Other Name
Stannane, tetrakis(1-methylpropyl)-Tetrakis(sec-butyl)tin
Stannane, tetramethyl-Tetramethyltin
Stannane, tetraethyl-Tetraethyltin
TetramethylsilaneTMS

Future Perspectives and Emerging Research Directions for Stannane, Tetrakis 1 Methylpropyl

Innovations in Green Synthesis and Sustainable Chemistry for Organotin Compounds

The traditional synthesis of organotin compounds, often relying on Grignard reagents and organo-aluminium compounds, presents environmental challenges due to the use of large volumes of solvents and the generation of stoichiometric byproducts. lupinepublishers.com The future of organotin chemistry is increasingly tied to the principles of green chemistry, aiming for more sustainable and environmentally benign synthetic routes.

Key areas of innovation include:

Alternative Synthetic Methodologies: Research is shifting towards catalytic and more atom-economical methods. This includes exploring direct reactions between tin metal or its salts with organic substrates, potentially activated by photochemical or electrochemical means.

Greener Solvents and Reaction Conditions: The use of water, supercritical fluids like carbon dioxide, or bio-based solvents is being investigated to replace hazardous organic solvents. nih.gov These approaches aim to reduce the environmental footprint of organotin synthesis. nih.gov

Renewable Feedstocks: A long-term goal is the utilization of renewable biomass-derived starting materials for the organic moieties attached to the tin atom. While still in its nascent stages for organometallics, this represents a significant frontier in sustainable chemistry.

Synthesis Aspect Traditional Approach Emerging Green Alternative
Reagents Grignard reagents, Organo-aluminium compoundsCatalytic systems, direct activation methods
Solvents Anhydrous organic solvents (e.g., ethers, benzene)Water, supercritical fluids, bio-based solvents
Atom Economy Often low due to stoichiometric byproductsHigher, with reduced waste generation
Energy Input Can require harsh reaction conditionsMilder conditions, use of light or electricity

For Stannane (B1208499), tetrakis(1-methylpropyl)-, the development of green synthesis protocols would involve moving away from the classical multi-step Grignard route towards a more streamlined and sustainable process.

Development of Novel Catalytic Systems Based on Alkylstannanes

While tetraorganotins like Stannane, tetrakis(1-methylpropyl)- are generally less catalytically active themselves due to the stability of the tin-carbon bonds, they serve as crucial precursors for catalytically active organotin species. lupinepublishers.com Diorganotin compounds, for instance, are effective catalysts in the production of polyurethanes and the vulcanization of silicones. wikipedia.org

Future research in this area is focused on:

Precursor Activation: Developing efficient methods to selectively cleave one or two of the 1-methylpropyl groups from the tin center of Stannane, tetrakis(1-methylpropyl)- to generate highly active di- or tri-organotin catalysts in situ.

Supported Catalysts: Immobilizing organotin catalytic species on solid supports like polymers or silica. This approach can enhance catalyst stability, allow for easier separation from the reaction products, and enable catalyst recycling, aligning with green chemistry principles.

Single-Site Catalysis: Designing well-defined, single-site organotin catalysts. This allows for greater control over the catalytic process, leading to higher selectivity and efficiency in chemical transformations.

Catalyst Type Description Potential Advantage for Alkylstannane-Derived Catalysts
Homogeneous Catalysts Dissolved in the reaction medium.High activity and selectivity.
Supported Catalysts Anchored to a solid material.Ease of separation, reusability, improved stability.
Single-Site Catalysts Uniform and well-defined active centers.Precise control over reaction, high specificity.

The unique steric and electronic properties imparted by the 1-methylpropyl groups could be harnessed to create catalysts with novel reactivity and selectivity.

Integration into Advanced Functional Materials with Tunable Properties

Organotin compounds have a long history of use as additives in materials, most notably as heat stabilizers for polyvinyl chloride (PVC). wikipedia.org The future lies in their integration as fundamental building blocks for advanced functional materials with properties that can be precisely controlled.

Emerging applications include:

Precursors for Conductive Oxides: Tetraalkylstannanes can be used in chemical vapor deposition processes to create thin films of tin dioxide (SnO2). These films are transparent and electrically conductive, making them valuable for applications in solar cells, touch screens, and low-emissivity glass. The nature of the alkyl groups can influence the deposition process and the resulting film properties.

Hybrid Organic-Inorganic Polymers: The incorporation of Stannane, tetrakis(1-methylpropyl)-, or its derivatives into polymer chains can create hybrid materials with enhanced thermal stability, refractive index, and mechanical properties. The bulky 1-methylpropyl groups can affect the polymer's morphology and processing characteristics.

Nanomaterials: Organotin compounds are being explored as precursors for the synthesis of tin-based nanoparticles and quantum dots. These nanomaterials have potential applications in catalysis, bio-imaging, and electronics.

The specific structure of Stannane, tetrakis(1-methylpropyl)- makes it a candidate for creating materials where its branched alkyl groups can influence solubility, viscosity, and intermolecular interactions, thus tuning the final properties of the material.

Challenges and Opportunities in Contemporary Organotin Chemistry

The primary challenge facing organotin chemistry is the toxicity associated with certain classes of these compounds, particularly tri- and some di-substituted derivatives. nih.gov This has led to stringent regulations on their use and has driven research towards safer alternatives. virtuemarketresearch.com

Challenges Opportunities
Toxicity and Environmental Impact Development of less toxic organotin compounds through structural modification.
Need for Greener Synthesis Innovation in sustainable synthetic methodologies.
Limited Understanding of Structure-Activity Relationships In-depth mechanistic studies to design more efficient and selective compounds.
Competition from Tin-Free Alternatives Discovery of novel applications where organotins offer unique performance advantages.

The major opportunity lies in leveraging the unique chemical properties of tin to design new generations of organotin compounds with high efficacy and low toxicity. For Stannane, tetrakis(1-methylpropyl)-, a tetraalkylstannane, the toxicity is generally lower than its tri- or di-substituted counterparts. The opportunity exists to use it as a safer starting material for various applications.

Interdisciplinary Research Avenues for this Stannane Derivative in Emerging Technologies

The versatility of organotin compounds opens up a wide range of possibilities for interdisciplinary research, pushing the boundaries of their application into new technological frontiers.

Potential future research directions for Stannane, tetrakis(1-methylpropyl)- and related compounds include:

Medicinal Chemistry: While some organotin compounds have shown promise as anticancer agents, their clinical development has been hampered by toxicity concerns. nih.gov Future research could focus on designing targeted drug delivery systems where the active organotin species is released specifically at the tumor site, minimizing systemic toxicity. The 1-methylpropyl groups could be functionalized to attach to targeting moieties.

Energy Storage and Conversion: Tin's ability to alloy with lithium makes it a candidate for anode materials in lithium-ion batteries. Research into nanostructured tin materials derived from organotin precursors like Stannane, tetrakis(1-methylpropyl)- could lead to batteries with higher energy densities.

Molecular Machines: The principles of molecular self-assembly, which are central to catenane and rotaxane chemistry, could be applied to organotin compounds to create intricate, functional molecular architectures. nih.govrsc.org These could form the basis of future molecular-scale sensors, switches, and motors.

Advanced Sensors: The development of chemical sensors based on organotin-functionalized materials could allow for the sensitive and selective detection of various analytes. The interaction of the analyte with the tin center would generate a detectable signal.

The exploration of these interdisciplinary avenues will require collaboration between chemists, materials scientists, biologists, and engineers to fully unlock the potential of Stannane, tetrakis(1-methylpropyl)- and the broader class of organotin compounds in emerging technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tetrakis(1-methylpropyl)stannane, and how can reaction conditions be optimized for purity?

  • Methodology : The compound can be synthesized via transmetallation using organolithium or Grignard reagents. For example, reacting SnCl₄ with 1-methylpropyl lithium (analogous to tetrakis(pentafluorophenyl)stannane synthesis ). Key steps:

Use anhydrous conditions and inert atmosphere (argon/nitrogen) to prevent hydrolysis/oxidation.

Monitor reaction progress via <sup>119</sup>Sn NMR to track SnCl₄ conversion .

Purify via vacuum distillation or recrystallization in nonpolar solvents.

  • Optimization : Adjust stoichiometry (4:1 organolithium:SnCl₄) and temperature (−78°C to room temperature) to minimize side products like SnR₃Cl .

Q. What spectroscopic techniques are critical for characterizing tetrakis(1-methylpropyl)stannane, and how are spectral data interpreted?

  • Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify alkyl group environments (e.g., δ 0.5–1.5 ppm for methyl/proton splitting patterns) .
  • <sup>119</sup>Sn NMR : Confirm tetrahedral geometry (δ −200 to −600 ppm for R₄Sn) .
  • FTIR : Detect Sn-C stretches (~450–550 cm⁻¹) and absence of Sn-Cl (~340 cm⁻¹) .
    • Validation : Compare spectra with analogous tetrakis(dialkylamino)stannanes (e.g., tetrakis(diethylamino)stannane ).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in tetrakis(alkyl)stannane derivatives, and what challenges arise in data refinement?

  • Procedure :

Grow crystals via slow diffusion of hexane into a THF solution.

Collect data at low temperature (e.g., 173 K) to reduce thermal motion .

Use SHELXS/SHELXL for structure solution/refinement .

  • Challenges :

  • Absorption correction : Apply empirical models (e.g., spherical harmonics) to address anisotropic effects .
  • Disorder : Model 1-methylpropyl groups with restraints on bond lengths/angles (as in tetrakis(oxalato)stannate(IV) ).
    • Example Data :
ParameterValue (Tetragonal, I42m)
a (Å)14.5996
c (Å)9.5718
V (ų)2040.21
Z2
R factor0.021

Q. How do steric effects of 1-methylpropyl groups influence the reactivity of tetrakis(1-methylpropyl)stannane in cross-coupling reactions?

  • Mechanistic Insight :

  • Bulky substituents hinder coordination to metal catalysts (e.g., Pd⁰), reducing transmetallation efficiency .
  • Compare with less hindered analogs (e.g., tetrakis(dimethylamino)stannane) using kinetic studies (monitor via GC-MS).
    • Mitigation Strategies :
  • Use polar solvents (THF, DMF) to enhance solubility.
  • Optimize catalyst design (e.g., Pd with bulky phosphine ligands) .

Q. What analytical approaches reconcile contradictions in thermal stability data for tetraalkylstannanes?

  • Case Study : Discrepancies in decomposition temperatures (TGA vs. DSC):

Perform controlled heating (2°C/min under N₂) to observe exothermic decomposition events.

Analyze gaseous products (H₂, alkanes) via mass spectrometry .

  • Factors Influencing Stability :

  • Steric shielding (1-methylpropyl vs. linear alkyl groups).
  • Purity: Trace SnCl₄ residues catalyze decomposition .

Methodological Guidance

Q. How can computational chemistry complement experimental data in predicting the electronic structure of tetrakis(1-methylpropyl)stannane?

  • Protocol :

Optimize geometry using DFT (B3LYP/def2-TZVP) .

Calculate NMR chemical shifts (GIAO method) and compare with experimental data .

Simulate IR spectra to assign vibrational modes .

  • Validation : Cross-check with crystallographic bond lengths (Sn–C: ~2.18 Å ).

Q. What safety protocols are essential when handling tetraalkylstannanes, and how are toxicity risks mitigated?

  • Precautions :

  • Use gloveboxes for air-sensitive synthesis .
  • Avoid skin contact (neurotoxicity risk); employ PPE (nitrile gloves, lab coats) .
  • Store under argon at −20°C to prevent degradation .

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